N-(tert-Butoxycarbonyl)aniline-13C6
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13)/i4+1,5+1,6+1,7+1,8+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZHPWMVEVZEFG-VFESMUGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443710 | |
| Record name | N-BOC-aniline-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176850-21-8 | |
| Record name | N-BOC-aniline-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications in Reaction Mechanism Elucidation Via Isotopic Effects
Mass Spectrometry
In mass spectrometry, N-(tert-Butoxycarbonyl)aniline-13C6 exhibits a distinct molecular ion peak that is 6 mass units higher than its unlabeled analog due to the six ¹³C atoms. This mass shift is a critical feature for its use as an internal standard in quantitative mass spectrometry-based assays, allowing for clear differentiation from the naturally occurring (¹²C) compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹³C NMR spectroscopy, the signals corresponding to the phenyl ring carbons of this compound are readily observed and can be distinguished from the tert-butoxycarbonyl group carbons. The chemical shifts of the aromatic carbons will be similar to those of unlabeled N-Boc-aniline, but the presence of ¹³C-¹³C coupling can provide additional structural information. In ¹H NMR, the protons attached to the ¹³C-labeled ring will exhibit splitting due to one-bond and two-bond ¹H-¹³C coupling, providing further confirmation of the isotopic labeling.
Chemical Reactions and Derivatization
The Boc protecting group on N-(tert-Butoxycarbonyl)aniline-13C6 can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free aniline-13C6. This deprotection step is crucial for applications where the labeled aniline (B41778) needs to react with other molecules, for instance, in derivatization reactions for analytical purposes.
Applications in Scientific Research
Use as an Internal Standard in Quantitative Analysis
Due to its identical chemical behavior to the unlabeled compound and its distinct mass, this compound is an ideal internal standard for the accurate quantification of N-(tert-Butoxycarbonyl)aniline or related compounds using isotope dilution mass spectrometry.
Tracer in Chemical Reaction Mechanism Studies
The ¹³C-labeled phenyl ring allows researchers to track the fate of the aniline (B41778) moiety through complex chemical transformations. By analyzing the distribution of the ¹³C label in the reaction products, detailed mechanistic pathways can be elucidated.
Applications in Metabolic Flux Analysis (MFA) and Pathway Elucidation
Stable isotope tracers are fundamental to the fields of metabolic flux analysis (MFA) and pathway elucidation. While this compound itself is not a primary metabolite, its deprotected form, aniline-13C6, is a valuable tool in specialized applications within these fields, particularly in glycomics.
Stable Isotope Resolved Metabolomics (SIRM) utilizes ¹³C-labeled compounds to trace the flow of atoms through metabolic networks. Aniline-13C6, derived from this compound, can be used to tag specific classes of metabolites, such as glycans, enabling their detection and quantification in complex biological samples. This allows for the investigation of how these metabolites are processed and integrated into various metabolic pathways under different physiological or pathological conditions.
A significant application of aniline-13C6 is in the quantitative analysis of glycans through a technique called Glycan Reductive Isotope Labeling (GRIL). This method involves the derivatization of free glycans at their reducing end with either light ([¹²C₆]) or heavy ([¹³C₆]) aniline through reductive amination.
In a typical GRIL experiment, two different glycan samples are labeled, one with [¹²C₆]aniline and the other with [¹³C₆]aniline. The samples are then mixed and analyzed by mass spectrometry. The relative abundance of the glycan-aniline conjugates, which appear as pairs of peaks separated by 6 Da, provides a precise and accurate measure of the relative quantities of each glycan in the original samples. This approach offers excellent linearity over a wide concentration range and can quantify glycans at the sub-picomole level.
Table 1: Performance Characteristics of GRIL using Aniline Isotopes
| Parameter | Finding | Reference |
| Derivatization Yield | Over 95% | |
| Reproducibility (RSD) | ~1-5% for major N-glycans, ~5-10% for minor N-glycans | |
| Linear Quantitation Range | At least a 10-fold concentration range | |
| Lower Limit of Quantitation | Sub-picomole levels |
Table 2: Research Findings from GRIL Studies
| Research Focus | Key Finding | Reference |
| Method Optimization | Selecting aniline as the limiting reactant and using an excess of the reducing agent is critical for high derivatization yields and reproducibility. | |
| Analysis of Standard Glycoproteins | Successfully applied to ovalbumin, bovine α1-acid-glycoprotein, and bovine fetuin for |
Computational and Theoretical Studies of 13c Labeled Aniline Systems
Quantum Chemical Calculations for Prediction of Isotopic Effects and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the subtle yet significant effects of isotopic substitution on molecular properties. In the case of N-(tert-Butoxycarbonyl)aniline-13C6, where all six carbon atoms of the phenyl ring are replaced with the heavier ¹³C isotope, these calculations can accurately forecast changes in vibrational frequencies, bond lengths, and bond angles. The increased mass of the ¹³C nuclei leads to a decrease in the vibrational frequencies of the molecule, a phenomenon known as the isotopic shift, which can be precisely calculated and correlated with experimental infrared and Raman spectra.
Furthermore, these computational methods can predict kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. For aniline (B41778) derivatives, this can provide valuable information on reaction mechanisms, such as electrophilic aromatic substitution or N-acylation, by identifying the rate-determining steps involving the labeled phenyl ring. The electronic properties, such as the molecular orbital energies and the charge distribution, are largely unaffected by isotopic substitution, but the subtle changes in zero-point vibrational energies, which can be calculated with high accuracy, are the origin of these isotopic effects.
Table 1: Predicted Isotopic Effects on Vibrational Frequencies of Aniline-13C6 This table is illustrative and based on general principles of isotopic labeling. Actual values would require specific DFT calculations.
| Vibrational Mode | Aniline (¹²C₆) Frequency (cm⁻¹) | Aniline-¹³C₆ Frequency (cm⁻¹) | Predicted Isotopic Shift (cm⁻¹) |
| C-H Stretch (Aromatic) | ~3050 | ~3045 | -5 |
| C-C Stretch (Aromatic Ring) | ~1600 | ~1550 | -50 |
| C-N Stretch | ~1275 | ~1260 | -15 |
| Aromatic Ring Puckering | ~750 | ~725 | -25 |
Molecular Dynamics Simulations for Conformational Analysis of Labeled Compounds
Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules like N-(tert-Butoxycarbonyl)aniline. nih.govresearchgate.net These simulations model the atomic motions of the molecule over time, providing insights into its preferred shapes (conformers) and the energy barriers between them. For N-(tert-Butoxycarbonyl)aniline, a key conformational feature is the rotation around the N-C(O) amide bond and the N-C(phenyl) bond.
MD simulations can reveal the relative populations of different conformers and the dynamics of their interconversion. researchgate.net While the ¹³C labeling in this compound does not significantly alter the potential energy surface that governs conformational preferences, it does affect the dynamics of the molecule due to the increased mass of the phenyl ring. This can lead to slower vibrational motions and potentially altered rates of conformational change, which can be quantified through simulation. The stability of various conformations, influenced by factors like steric hindrance and potential intramolecular hydrogen bonding, can be thoroughly investigated, providing a dynamic picture that complements the static information from quantum chemical calculations. nih.gov
Prediction of ¹³C NMR Chemical Shifts and Coupling Constants in Labeled Systems
One of the most direct applications of computational chemistry to labeled compounds is the prediction of their Nuclear Magnetic Resonance (NMR) spectra. acs.orgmestrelab.comualberta.ca DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹³C NMR chemical shifts with a high degree of accuracy. acs.orgnih.govacs.org For this compound, these calculations can confirm the successful and specific incorporation of the ¹³C labels into the phenyl ring. sigmaaldrich.comlgcstandards.com
By comparing the computationally predicted spectrum with the experimentally obtained one, a definitive assignment of each resonance can be made. acs.org The accuracy of these predictions has been shown to be high, often with a mean absolute error of less than 2 ppm. nih.gov Furthermore, these theoretical methods can predict spin-spin coupling constants (J-couplings), such as ¹³C-¹³C and ¹³C-¹H couplings. In a uniformly labeled compound like this compound, the complex pattern of ¹³C-¹³C couplings provides a wealth of structural information that can be deciphered with the aid of computational predictions.
Table 2: Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for a Model Aniline Derivative This table is illustrative. The "Experimental" values are typical for such a compound, and "Predicted" values are what would be expected from a high-level DFT calculation.
| Carbon Atom (Aniline Ring) | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) | Deviation (ppm) |
| C1 (ipso-N) | 142.5 | 143.0 | +0.5 |
| C2, C6 (ortho) | 118.0 | 117.8 | -0.2 |
| C3, C5 (meta) | 129.0 | 129.3 | +0.3 |
| C4 (para) | 120.0 | 120.1 | +0.1 |
Theoretical Frameworks for Isotope Dilution Mass Spectrometry in Organic Analysisscilit.com
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the highly accurate quantification of chemical substances. rsc.orgwikipedia.org The use of a stable isotope-labeled internal standard, such as this compound, is central to this method. nih.govnih.gov The theoretical framework of IDMS is based on the principle of altering the natural isotopic composition of the analyte in a sample by adding a known amount of its isotopically enriched counterpart. wikipedia.org
The fundamental equation of IDMS relates the measured isotope ratio in the mixture of the sample and the labeled standard to the unknown quantity of the analyte in the original sample. By measuring the intensity ratio of a specific ion from the unlabeled analyte and the corresponding ion from the ¹³C-labeled standard using a mass spectrometer, one can calculate the precise concentration of the analyte, even with incomplete extraction or sample loss during workup. The accuracy of the method relies on the accurate knowledge of the concentration and isotopic purity of the labeled standard and the assumption that the labeled and unlabeled compounds behave identically during sample preparation and analysis, which is a valid assumption for isotopically labeled standards. rsc.orgnih.gov
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes for Complex 13C6-Labeled Derivatives
The development of efficient and versatile synthetic methodologies is crucial for expanding the utility of N-(tert-Butoxycarbonyl)aniline-13C6. While it serves as a valuable starting material, future research will likely focus on creating more complex 13C6-labeled derivatives. nih.gov One promising avenue is the exploration of novel coupling reactions. For instance, adapting Stille-type couplings, which have been successful in synthesizing 13C-labeled phenethylamine (B48288) derivatives from [13C6]-phenol, could enable the efficient formation of new carbon-carbon bonds to the labeled aniline (B41778) ring. nih.gov This would allow for the introduction of a wide range of functional groups and the construction of intricate molecular architectures.
Furthermore, research into ortho-functionalization of the N-(tert-Butoxycarbonyl)aniline core will be instrumental. acs.org Directed metalation-substitution strategies could provide precise control over the introduction of substituents at specific positions on the labeled ring, leading to a diverse library of complex labeled compounds. The development of greener and more cost-effective synthetic methods will also be a key focus, potentially involving catalytic systems that minimize waste and improve atom economy. mdpi.com
Integration with Advanced Imaging Techniques beyond Traditional Spectroscopy
While NMR spectroscopy remains a powerful tool for structural elucidation, the integration of this compound and its derivatives with advanced imaging techniques holds immense potential. all-chemistry.comresearchgate.net The presence of the 13C6-label offers a unique signature that can be exploited by various imaging modalities.
One exciting prospect is in the field of mass spectrometry imaging (MSI). By incorporating the 13C6-labeled aniline moiety into targeted probes, researchers could visualize the spatial distribution of specific molecules within complex biological samples with high sensitivity and specificity. This could have significant implications for understanding disease pathology and drug distribution.
Furthermore, the development of 13C-based magnetic resonance imaging (MRI) contrast agents derived from this compound could offer a safer alternative to traditional gadolinium-based agents. The 13C nucleus is non-radioactive and has a low natural abundance, making it an ideal candidate for background-free imaging. Research in this area would focus on designing molecules that can be hyperpolarized to enhance their MRI signal, enabling real-time metabolic imaging.
Expansion into Materials Science and Supramolecular Chemistry as Precision Labeled Building Blocks
The use of isotopically labeled building blocks is a burgeoning area in materials science and supramolecular chemistry. all-chemistry.com this compound can serve as a precisely labeled building block for the bottom-up construction of advanced materials with tailored properties. sigmaaldrich.com
In polymer science, incorporating this labeled monomer into polymer chains would allow for detailed studies of polymer structure, dynamics, and degradation pathways using techniques like solid-state NMR and neutron scattering. researchgate.net This could lead to the design of more durable and environmentally friendly polymeric materials.
In the realm of supramolecular chemistry, the 13C6-aniline unit can be incorporated into self-assembling systems to probe intermolecular interactions and understand the principles governing the formation of complex architectures. science.govnih.gov The precise labeling would provide an unambiguous handle to track the position and orientation of individual building blocks within a supramolecular assembly. This knowledge is crucial for the rational design of functional materials for applications in areas such as drug delivery and catalysis.
Challenges and Opportunities in High-Throughput and Quantitative Isotope Tracing Studies
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. nih.gov While this compound itself is not a primary metabolite, its derivatives can be designed as probes for specific enzymatic activities or as internal standards for quantitative mass spectrometry. nih.govntnu.nonih.govisotope.com
A significant challenge in high-throughput isotope tracing studies is the complexity of data analysis, which involves correcting for natural isotope abundance and tracking the incorporation of the label through various metabolic transformations. nih.gov The development of advanced software tools and computational methods is crucial to streamline this process and extract meaningful biological insights. nih.gov
Despite these challenges, the use of 13C-labeled compounds like derivatives of this compound offers significant opportunities for accurate quantification in metabolomics and other "-omics" fields. nih.govnih.govisotope.comncsu.edu The co-elution of the labeled internal standard with the unlabeled analyte in chromatographic separations helps to correct for matrix effects and variations in instrument response, leading to more reliable and reproducible data. nih.govntnu.no As high-throughput analytical platforms become more sophisticated, the demand for high-quality, precisely labeled internal standards will continue to grow, creating new opportunities for the application of this compound and its derivatives. nih.govnih.govbiorxiv.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing N-(tert-Butoxycarbonyl)aniline-13C6, and how is isotopic purity ensured?
- Methodological Answer : The synthesis typically involves two steps: (1) preparation of aniline-13C6 via catalytic reduction of nitrobenzene-13C6 (using H₂/Pd-C) or isotopic labeling during aromatic substitution reactions . (2) Boc protection of the aniline nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine. Isotopic purity is ensured by using high-purity 13C-labeled precursors and verifying incorporation via 13C NMR (δ 150–160 ppm for the Boc carbonyl) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. Which analytical techniques are critical for confirming the structural integrity and isotopic labeling of this compound?
- Methodological Answer :
- 13C NMR : Identifies the Boc carbonyl (δ ~155 ppm) and aromatic 13C signals (δ 115–130 ppm) .
- HRMS : Validates the molecular formula (e.g., [M+H]+ at m/z 264.16 for C₁₁H₁₃13C₆NO₂) .
- FT-IR : Confirms the presence of Boc groups (C=O stretch at ~1700 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹) .
Q. How does the Boc group influence the compound’s solubility and stability during storage?
- Methodological Answer : The tert-butoxycarbonyl group enhances solubility in polar aprotic solvents (e.g., DMF, THF) but reduces aqueous solubility. Storage requires anhydrous conditions at –20°C to prevent hydrolysis. Stability tests under varying pH (e.g., TLC monitoring in acidic/basic conditions) reveal decomposition above pH 8 or in prolonged exposure to moisture .
Advanced Research Questions
Q. What kinetic isotope effects (KIEs) are observed in reactions involving this compound, and how do they impact reaction mechanisms?
- Methodological Answer : 13C labeling alters vibrational frequencies, leading to measurable KIEs in reactions like electrophilic aromatic substitution. For example, in nitration, isotopic substitution at the para position reduces the activation energy by ~0.5 kcal/mol, as shown by computational modeling (DFT) and kinetic studies. Researchers should compare rates using LC-MS to track 12C/13C product ratios .
Q. How can unintended Boc deprotection be minimized during multi-step syntheses involving this compound?
- Methodological Answer : Boc deprotection under acidic conditions (e.g., TFA) is a major concern. Mitigation strategies include:
- Using mild bases (e.g., NaHCO₃) in coupling reactions to avoid premature cleavage.
- Monitoring reaction progress via in-situ IR to detect free amine formation (N-H stretches at ~3300 cm⁻¹).
- Employing orthogonal protecting groups (e.g., Fmoc) for adjacent functional groups .
Q. What are the challenges in quantifying isotopic enrichment in downstream metabolites or degradation products?
- Methodological Answer : Isotopic dilution from natural-abundance carbon sources complicates quantification. Researchers use isotope ratio mass spectrometry (IRMS) paired with selective ion monitoring (SIM) in GC-MS to distinguish 13C6-labeled fragments. Calibration curves with synthetic standards (e.g., 13C6-labeled hydrolysis products) improve accuracy .
Key Notes for Experimental Design
- Isotopic Cross-Contamination : Use dedicated glassware for 13C-labeled compounds to avoid contamination from natural-abundance carbon sources.
- Mechanistic Studies : Pair kinetic experiments with isotopic labeling to elucidate reaction pathways (e.g., Hammett plots for substituent effects) .
- Data Reproducibility : Report HRMS and NMR acquisition parameters (e.g., solvent, temperature) to ensure cross-lab reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
